2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride
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Overview
Description
2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride is a chemical compound known for its unique structure and properties It contains a trifluoroethoxy group attached to a pyrimidine ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride typically involves multiple steps. One common route includes the reaction of 2,2,2-trifluoroethanol with a pyrimidine derivative to introduce the trifluoroethoxy group. This intermediate is then reacted with an ethanamine derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoroethoxy and ethanamine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products with different functional groups .
Scientific Research Applications
2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group may enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid
- 2-morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
Uniqueness
Compared to similar compounds, 2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group, in particular, contributes to its stability and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
1196154-60-5 |
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Molecular Formula |
C8H11ClF3N3O |
Molecular Weight |
257.64 g/mol |
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)5-15-7-13-3-6(1-2-12)4-14-7;/h3-4H,1-2,5,12H2;1H |
InChI Key |
NIIGLSCGUGUQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)(F)F)CCN.Cl |
Origin of Product |
United States |
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